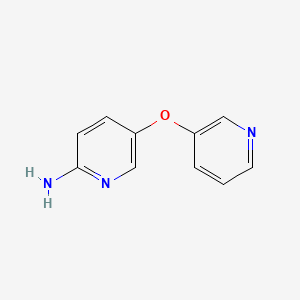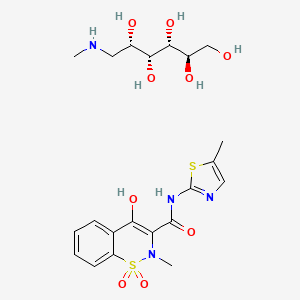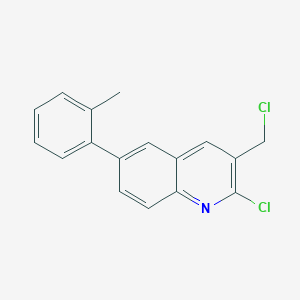
5-(pyridin-3-yloxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-3-yloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines and derivatives This compound features a pyridine ring substituted with an amino group at the 2-position and a pyridin-3-yloxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yloxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable pyridin-3-yloxy precursor. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with 3-bromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-3-yloxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(Pyridin-3-yloxy)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 5-(pyridin-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Similar structure but with a benzyloxy group instead of a pyridin-3-yloxy group.
N-(Pyridin-2-yl)amides: Compounds with an amide linkage instead of an amino group.
3-(Indolin-5-yloxy)pyridin-2-amine: Features an indolin-5-yloxy group instead of a pyridin-3-yloxy group.
Uniqueness
5-(Pyridin-3-yloxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
5-pyridin-3-yloxypyridin-2-amine |
InChI |
InChI=1S/C10H9N3O/c11-10-4-3-9(7-13-10)14-8-2-1-5-12-6-8/h1-7H,(H2,11,13) |
Clave InChI |
XLSZKJMSRGYEJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OC2=CN=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile](/img/structure/B8511151.png)





